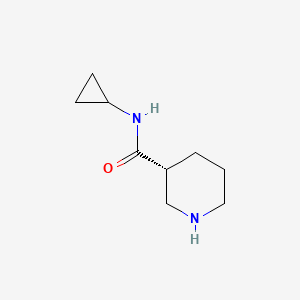

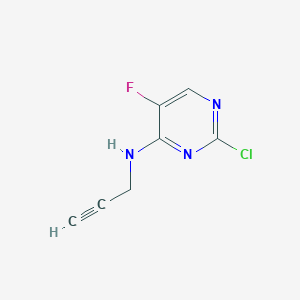

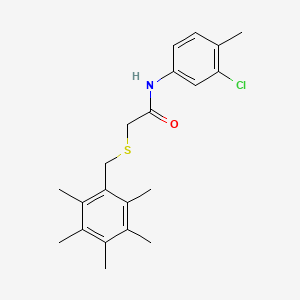

(2-Chloro-5-fluoro-yrimidin-4-yl)prop-2-ynylamine

Overview

Description

Prop-2-ynylamine is a substance that has been registered for use under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union . It’s used in the synthesis of various compounds .

Synthesis Analysis

The reaction of prop-2-ynylamine with isochromadiones was accomplished in non-polar solvents to form N-prop-2-ynylbenzamide-2-acetic acid 3 N-prop-2-ynylhomophthalimide 4 . Compound 3 was found to be an intermediate product in the formation of 4 .Molecular Structure Analysis

The molecular formula of Prop-2-ynylamine is C3H5N . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The ring opening of isochromadiones by prop-2-ynylamine was accomplished in non-polar solvents to form N-prop-2-ynylbenzamide-2-acetic acid 3 N-prop-2-ynylhomophthalimide 4 . Compound 3 was found to be an intermediate product in the formation of 4 .Physical And Chemical Properties Analysis

Prop-2-ynylamine is a clear colorless to yellow liquid . It’s used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

The study by Scior et al. (2011) focuses on the design and synthesis of selective inhibitors of p38 mitogen-activated protein (MAP) kinase using compounds with a tri- and tetra-substituted imidazole scaffold, highlighting the importance of pyrimidine-based derivatives. These inhibitors are particularly relevant for their role in blocking the release of proinflammatory cytokines. The research emphasizes the significance of the pyrimidine ring at the 2 position for introducing a side chain that enhances both inhibitory activity and selectivity for p38 over other kinases, underlining the potential of (2-Chloro-5-fluoro-pyrimidin-4-yl)prop-2-ynylamine in designing kinase inhibitors (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Fluorinated Pyrimidines in Cancer Therapy

Gmeiner's 2020 review elaborates on the advancements in fluorine chemistry that enhance the use of fluorinated pyrimidines (FPs) in cancer treatment. It specifically mentions 5-Fluorouracil (5-FU), a widely used FP, detailing methods for its synthesis, including the incorporation of isotopes for studying metabolism and biodistribution. The review underscores the roles of FPs in perturbing nucleic acid structure and dynamics, offering a comprehensive understanding of their mechanism in inhibiting cancer cell proliferation, which could potentially encompass applications of (2-Chloro-5-fluoro-pyrimidin-4-yl)prop-2-ynylamine in cancer therapy (Gmeiner, W., 2020).

Synthetic Pathways and Catalysis

The work of Parmar, Vala, and Patel (2023) reviews the synthesis pathways of pyranopyrimidine cores, crucial for pharmaceutical and medicinal applications. This review focuses on the use of diversified hybrid catalysts for synthesizing substituted pyrimidine derivatives through one-pot multicomponent reactions, highlighting the potential of (2-Chloro-5-fluoro-pyrimidin-4-yl)prop-2-ynylamine in medicinal chemistry and its applicability in developing new pharmaceutical compounds (Parmar, M. P., Vala, R. M., & Patel, H., 2023).

Optical Sensors and Environmental Safety

Jindal and Kaur (2021) discuss pyrimidine derivatives as exquisite sensing materials with a wide range of biological and medicinal applications. The review highlights pyrimidine's ability to form coordination and hydrogen bonds, making compounds like (2-Chloro-5-fluoro-pyrimidin-4-yl)prop-2-ynylamine suitable as sensing probes due to their significant interaction capabilities (Jindal, G. & Kaur, N., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-5-fluoropyrimidine have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .

Mode of Action

It’s worth noting that similar compounds have been used in c-n bond forming reactions .

Biochemical Pathways

Related compounds have been used in the synthesis of inhibitors for various kinases , which play crucial roles in signal transduction pathways.

Result of Action

Related compounds have been used in the synthesis of potent inhibitors , suggesting that this compound may also have inhibitory effects on certain enzymes or receptors.

properties

IUPAC Name |

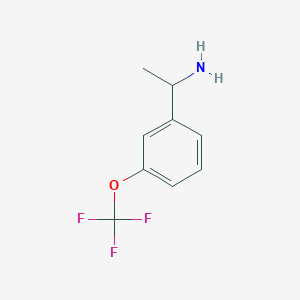

2-chloro-5-fluoro-N-prop-2-ynylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c1-2-3-10-6-5(9)4-11-7(8)12-6/h1,4H,3H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMDMXGZKLLHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)

![3-[4-(4-Nitrophenyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B3139139.png)

![3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone](/img/structure/B3139144.png)

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3139161.png)

![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B3139162.png)

![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline](/img/structure/B3139169.png)